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Compound of Interest

Compound Name: Allyl(chloromethyl)dimethylsilane

Cat. No.: B1268312

For Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds featuring allyl groups, commonly known as allylsilanes, are versatile
and powerful reagents in modern organic synthesis. Their unique reactivity, stability, and ease
of handling have made them indispensable tools for the construction of complex molecular
architectures, particularly in the pharmaceutical and agrochemical industries. This guide
provides a comprehensive overview of the synthesis, properties, and key applications of these
compounds, with a focus on practical experimental details and mechanistic insights.

Core Properties of Allyltrimethylsilane

Allyltrimethylsilane is a foundational and widely utilized allylsilane. Its physical and chemical
properties are crucial for its application in various synthetic transformations.[1][2][3][4]
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Property Value Reference
Molecular Formula C6H14Si [2][3]
Molecular Weight 114.26 g/mol [2][5]
Boiling Point 84-88 °C [11[2]
Density 0.719 g/mL at 25 °C [1112]
Refractive Index (n20/D) 1.407 [2]
Appearance Colorless liquid [11[3]

N Insoluble in water; soluble in
Solubility ] [4]
organic solvents

Key Synthetic Methodologies

The synthesis of organosilicon compounds containing allyl groups can be achieved through
several reliable methods. The choice of method often depends on the desired substitution
pattern and the availability of starting materials.

Grignard Reaction

A common and straightforward method for the synthesis of simple allylsilanes involves the
reaction of a chlorosilane with an allyl Grignard reagent.[6]

Experimental Protocol: Synthesis of Allyltrimethylsilane[6]

To a reaction vessel containing magnesium foil (25 g, 1.028 mol) and aluminum foil (6.9 g,
0.257 mol) is added 300 g of divinyl ether as the solvent.

A mixture of allyl chloride (89.3 g, 1.168 mol) and trimethylchlorosilane (152.2 g, 1.401 mol)
is added dropwise to the reaction vessel.

The temperature is maintained at 50 = 5 °C during the addition.

After the addition is complete, the mixture is heated to reflux and maintained for 5 hours.
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o Following the reaction, the mixture is filtered.

e The filtrate is purified by atmospheric distillation to yield allyltrimethylsilane.

Nickel-Catalyzed Cross-Coupling of Allyl Alcohols

A nickel-catalyzed cross-coupling reaction provides a versatile route to a variety of allylsilanes
from readily available allyl alcohols and silylzinc reagents.[7][8] This method is notable for its
high regioselectivity and tolerance of various functional groups.[7][8]

Experimental Protocol: NiCl2(PMe3)2-Catalyzed Synthesis of Allylsilanes|[7]

o Preparation of the Silylzinc Reagent: A solution of the corresponding chlorosilane in THF is
treated with zinc chloride and a reducing agent to generate the silylzinc reagent (e.g.,
PhMe2SizZnCl, Ph2MeSizZnCl, or Ph3SizZnCl).

e Cross-Coupling Reaction:

o To a solution of the allyl alcohol (1.0 equiv) in toluene is added the silylzinc reagent (1.5
equiv).

o The catalyst, NiCI2(PMe3)2 (5 mol %), is then added to the mixture.
o The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.
o The reaction is quenched with a saturated aqueous solution of NH4CI.

o The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl
acetate).

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

o The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Hydrosilylation of 1,3-Dienes
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The copper-catalyzed hydrosilylation of 1,3-dienes offers an atom-economical pathway to
allylsilanes. The regioselectivity of this reaction can be controlled by the choice of the copper
catalyst and ligand system, providing either 1,2- or 1,4-hydrosilylation products.[9][10]

Experimental Protocol: Copper-Catalyzed 1,4-Hydrosilylation of a 1,3-Diene[9]

In an oven-dried 10-mL Schlenk tube equipped with a stir bar, add Cu(acac)2 (0.02 mmol,
6.4 mg) and dcype (dicyclohexylphosphinoethane) (0.02 mmol).

e Add 0.3 mL of dry diethyl ether and diphenylsilane (0.4 mmol, 73.7 mg) to the tube.
e Stir the mixture for 30 minutes at room temperature.

e Add the 1,3-diene (0.2 mmol) and wash the inner wall of the Schlenk tube with 0.2 mL of dry
diethyl ether.

« Stir the reaction mixture for 20 hours at 60 °C in an oil bath.
o After completion, add ethyl acetate and filter to remove the precipitate.

» Concentrate the resulting solution and purify the crude product by column chromatography.

Key Reactions and Mechanistic Pathways

Allylsilanes are renowned for their participation in a variety of carbon-carbon bond-forming
reactions, most notably the Hosomi-Sakurai reaction. Their utility has been further expanded
through the development of photoredox-catalyzed transformations.

The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is the Lewis acid-promoted allylation of an electrophile, such as
an aldehyde or ketone, with an allylsilane.[11][12][13] A key feature of this reaction is the [3-
silicon effect, where the silicon atom stabilizes the developing positive charge at the B-position
in the transition state, leading to a highly regioselective attack at the y-position of the allyl
group.[11][14]

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde[12]
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Dissolve the aldehyde (2.90 mmol, 1.0 equiv) in dichloromethane (29.0 mL) in a flask under
a nitrogen atmosphere and cool to -78 °C.

Slowly add titanium tetrachloride (TiCl4) (1.0 equiv) to the solution and stir the resulting
mixture at -78 °C for 5 minutes.

Add allyltrimethylsilane (1.50 equiv) dropwise to the reaction mixture.

Allow the reaction to stir at -78 °C for an additional 30 minutes.

Quench the reaction by adding a saturated aqueous solution of NH4CI.
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
Separate the phases and extract the aqueous layer with dichloromethane.

Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2S04), filter, and
concentrate.

Purify the resulting residue by flash column chromatography to obtain the desired
homoallylic alcohol.

Hosomi-Sakurai Reaction Mechanism

Caption: Mechanism of the Hosomi-Sakurai reaction.

Photoredox-Catalyzed Allylation

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating
radical species, and allylsilanes have proven to be excellent precursors for allyl radicals.[15]
These reactions often proceed under neutral conditions and exhibit high functional group
tolerance.[15][16]

Experimental Protocol: Photoredox-Catalyzed a-Allylation of an a-Bromocarbonyl
Compound[16]

 In areaction vial, combine the a-bromocarbonyl compound (1.0 equiv), allyltrimethylsilane
(2.0 equiv), and the photoredox catalyst (e.g., Ru(bpy)3CI2:6H20, 1-2 mol %).
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Monitor the reaction progress by TLC or GC-MS.

e Upon completion, remove the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Photoredox Catalytic Cycle for Allylation

Photoredox Allylation Cycle
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Dissolve the solids in a suitable degassed solvent (e.g., acetonitrile or DMF).

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
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Caption: A plausible photoredox catalytic cycle for allylation.

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b1268312?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Development and Complex
Molecule Synthesis

The introduction of allyl groups is a critical step in the synthesis of numerous natural products
and pharmaceutically active compounds. Allylsilanes provide a reliable and often
stereoselective method for achieving this transformation. The resulting homoallylic alcohols and
amines are versatile intermediates that can be further elaborated into complex molecular
scaffolds.

The stability and selective reactivity of allylsilanes make them compatible with a wide range of
functional groups, allowing for their use in late-stage functionalization during the synthesis of
drug candidates. Furthermore, the development of catalytic and enantioselective methods for
allylsilane reactions has significantly enhanced their utility in the preparation of chiral
molecules, a crucial aspect of modern drug design.

Conclusion

Organosilicon compounds containing allyl groups are a cornerstone of modern synthetic
organic chemistry. Their predictable reactivity, coupled with the development of robust and
selective synthetic methods, has established them as invaluable reagents for researchers,
scientists, and professionals in drug development. The detailed protocols and mechanistic
understanding presented in this guide are intended to facilitate the effective application of these
versatile compounds in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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